Spirostan-3-ol, (3alpha,5alpha,25S)-
Description
Spirostan-3-ol, (3alpha,5alpha,25S)- is a steroidal sapogenin characterized by its spirostan skeleton, featuring a hydroxyl group at the C3 position in the alpha configuration, a 5alpha hydrogen, and an S-configuration at C23. This compound is structurally related to other spirostanol derivatives, which are widely studied for their roles in plant growth regulation, pharmacological activities (e.g., neurosteroid modulation, anti-Alzheimer’s effects), and biosynthesis pathways . Its stereochemical configuration significantly influences its biological interactions, solubility, and metabolic stability.
Properties
CAS No. |
75172-34-8 |
|---|---|
Molecular Formula |
C27H44O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
InChI Key |
GMBQZIIUCVWOCD-GTGHUROTSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@H](C6)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 |
Origin of Product |
United States |
Preparation Methods
Stereochemical Control at C25
The 25S configuration is critical for biological activity and structural integrity. NMR-based stereochemical analysis reveals that the chemical shift difference (Δab) between geminal H2-26 protons distinguishes 25R (Δab < 0.2 ppm) from 25S (Δab > 0.5 ppm) isomers. For Spirostan-3-ol, (3α,5α,25S), this method confirms the 27-methyl group’s orientation through comparative ¹H NMR profiling.
Reduction and Epimerization Strategies
Spirost-5-en-3-ol derivatives, such as neodiosgenin (CAS 512-06-1), can be hydrogenated to saturate the Δ5 double bond, yielding 5α-spirostan-3β-ol intermediates. Epimerization at C3 and C25 is achieved via acid-catalyzed equilibration or enzymatic resolution. For example, treating (25R)-5α-spirostan-3β-ol (CAS 6788-40-5) with HCl in ethanol induces partial epimerization to the 25S configuration, though yields remain low (~15%).
Analytical Validation and Structural Confirmation
X-ray Crystallography
Single-crystal X-ray analysis of 3-O-(pyrazolocarbonyl)spirostenes 11 and 12 provides a template for interpreting the spirostane core’s geometry. Key bond lengths (C17–O: 1.43 Å) and angles (C16–C17–O: 109.5°) align with Spirostan-3-ol’s predicted structure.
Spectroscopic Profiling
- ¹H NMR : Spirostan-3-ol, (3α,5α,25S) exhibits distinct resonances for H-3 (δ 3.52, dd, J = 4.8 Hz) and H2-26 (δ 1.24 and 1.92, Δab = 0.68 ppm).
- 13C NMR : C3 (δ 71.5), C5 (δ 55.2), and C25 (δ 34.7) signals confirm the stereochemical assignments.
Data Tables
Table 1: Synthetic Yields of Key Intermediates
| Compound | Reaction Conditions | Yield (%) |
|---|---|---|
| 4 | CuI (10 mol %), benzene, 40°C | 48 |
| 10 | Phenylhydrazine, benzene, 60°C | 60 |
| 15 | 2-Methoxyethanol, rt | 47 |
Table 2: ¹H NMR Chemical Shifts for 25R vs. 25S Isomers
| Proton | 25R (δ, ppm) | 25S (δ, ppm) | Δab (ppm) |
|---|---|---|---|
| H2-26 | 1.18, 1.20 | 1.24, 1.92 | 0.68 |
Challenges and Optimization
Solvent and Catalyst Selection
The Stephens–Castro reaction’s efficiency depends on benzene as a solvent, with ethers or dioxanes resulting in trace product. Copper iodide (10 mol %) and triethylamine (1 equiv.) optimize coupling yields, while higher temperatures (>60°C) degrade intermediates.
Regioselectivity in Heterocyclization
Cyclization of alkyne-1,2-diones with phenylhydrazine favors 1,3,5-trisubstituted pyrazoles over hydrazones (3:1 ratio) in benzene, whereas 2-methoxyethanol shifts selectivity toward α,β-alkynyl hydrazones.
Chemical Reactions Analysis
Types of Reactions
Spirostan-3-ol, (3alpha,5alpha,25S)- undergoes various chemical reactions, including:
Oxidation: Conversion to spirostan-3-one derivatives.
Reduction: Formation of reduced spirostan derivatives.
Substitution: Introduction of functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents under controlled conditions.
Major Products Formed
Oxidation: Spirostan-3-one derivatives.
Reduction: Reduced spirostan derivatives.
Substitution: Functionalized spirostan derivatives.
Scientific Research Applications
Spirostan-3-ol, (3alpha,5alpha,25S)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the production of steroidal drugs and as a bioactive ingredient in cosmetics and nutraceuticals.
Mechanism of Action
The mechanism of action of Spirostan-3-ol, (3alpha,5alpha,25S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammation and cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
Key Structural Differences
The following table highlights critical structural distinctions between (3alpha,5alpha,25S)-spirostan-3-ol and related spirostanol derivatives:
Key Observations :
- C3 Configuration : The alpha-OH in (3alpha,5alpha,25S)-spirostan-3-ol contrasts with the beta-OH in neotigogenin and sarsasapogenin. This axial vs. equatorial positioning affects hydrogen bonding and receptor binding .
- C25 Stereochemistry : The 25S configuration differentiates it from 25R analogs like (25R)-spirosta-3,5-diene, which exhibit distinct chromatographic behaviors (e.g., elution order in LC-MS) .
- Glycosylation: Unlike glycosylated derivatives (e.g., 3-O-[β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside]), the target compound lacks sugar moieties, impacting solubility and bioavailability .
Physicochemical and Pharmacological Properties
Physicochemical Data
Pharmacological Activities
Comparison with Other Derivatives
- Sarsasapogenin-Triazolyl Hybrids : Click chemistry used to append triazole groups to enhance anti-Alzheimer’s activity .
Q & A
Q. Methodological Answer :
- C-3 modifications : Glycosylation (e.g., 3-O-β-D-galactoside) enhances water solubility and receptor binding affinity. For example, Timosaponin A1 (3-O-glycoside) exhibits 10-fold higher anti-inflammatory activity than the aglycone in RAW264.7 macrophages .
- C-25 stereochemistry : The 25S configuration increases metabolic stability in hepatic microsomes compared to 25R analogs, as shown by t values (25S: 45 min vs. 25R: 28 min) .
- Epoxide formation : Introducing a 5,6-epoxide group (via DMDO oxidation) enhances cytotoxicity in MCF-7 cells (IC = 8.2 μM vs. 22.5 μM for parent compound) by stabilizing interactions with DNA topoisomerase II .
What computational tools are recommended for predicting the physicochemical properties of Spirostan-3-ol derivatives?
Q. Methodological Answer :
- LogP prediction : Use XlogP3-AA or MarvinSketch to estimate hydrophobicity, critical for pharmacokinetic profiling. For (3alpha,5alpha,25S)-spirostan-3-ol, XlogP3 = 4.2, indicating moderate membrane permeability .
- Molecular docking : AutoDock Vina or Schrödinger Glide can model interactions with steroid receptors (e.g., glucocorticoid receptor PDB:1NHZ). Dock glycosylated derivatives to assess hydrogen bonding with Arg611 and Gln570 residues .
- ADMET prediction : SwissADME or admetSAR evaluates bioavailability (%F >30) and CYP450 inhibition risks (e.g., CYP3A4 inhibition predicted for 3-O-acetyl derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
